molecular formula C9H15BrO3 B8414807 4-Bromo-2,2-dimethyl-3-oxo-hexanoic Acid Methyl Ester

4-Bromo-2,2-dimethyl-3-oxo-hexanoic Acid Methyl Ester

Cat. No. B8414807
M. Wt: 251.12 g/mol
InChI Key: MXBGSFSPLKMIOC-UHFFFAOYSA-N
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Patent
US07528160B2

Procedure details

A solution of bromine (24 g, 150 mmol) in chloroform (30 mL) is added to 2,2-dimethyl-3-oxo-hexanoic acid methyl ester (25.9 g, 150 mmol) in chloroform (126 mL) at 0-5° C. dropwise. After the addition of bromine, the mixture is allowed to warm up to room temperature slowly and stirred overnight. The reaction is then quenched by ice water, the layers are separated. The organic layer is washed with cold water and brine, dried over sodium sulfate. Concentration yields the title compounds (36.9 g), which is used for next step without further purification.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5](=[O:14])[C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[CH2:8][CH2:9][CH3:10]>C(Cl)(Cl)Cl>[CH3:3][O:4][C:5](=[O:14])[C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[CH:8]([Br:1])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
BrBr
Name
Quantity
25.9 g
Type
reactant
Smiles
COC(C(C(CCC)=O)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
126 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is then quenched by ice water
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic layer is washed with cold water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(C(C(CC)Br)=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.9 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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